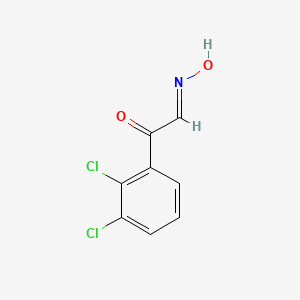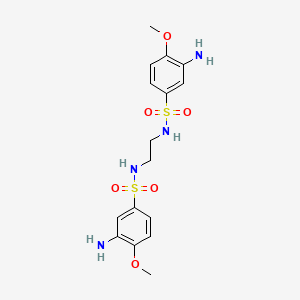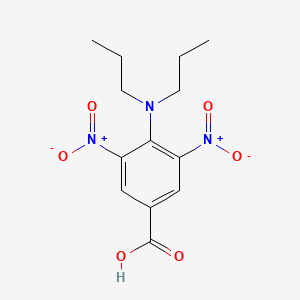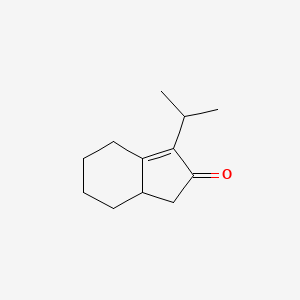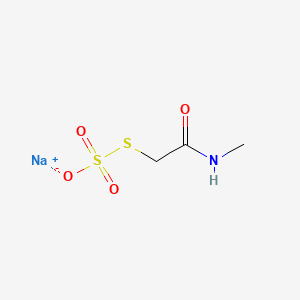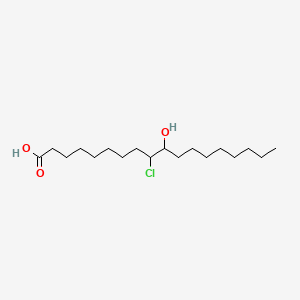
9-Chloro-10-hydroxyoctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-10-hydroxyoctadecanoic acid is an organic compound with the molecular formula C18H35ClO3. It is a chlorinated fatty acid derivative, characterized by the presence of a chlorine atom at the 9th position and a hydroxyl group at the 10th position on the octadecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-10-hydroxyoctadecanoic acid typically involves the chlorination of 10-hydroxyoctadecanoic acid. One common method is the reaction of 10-hydroxyoctadecanoic acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 9th position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Chloro-10-hydroxyoctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atom, yielding 10-hydroxyoctadecanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 9-chloro-10-oxooctadecanoic acid.
Reduction: 10-hydroxyoctadecanoic acid.
Substitution: 9-substituted-10-hydroxyoctadecanoic acid derivatives.
Applications De Recherche Scientifique
9-Chloro-10-hydroxyoctadecanoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various industrial processes
Mécanisme D'action
The mechanism of action of 9-chloro-10-hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 10th position allows it to participate in hydrogen bonding and other interactions with biological molecules. The chlorine atom at the 9th position can influence the compound’s reactivity and binding affinity. These structural features enable the compound to modulate various biochemical pathways, including those involved in lipid metabolism and inflammatory responses .
Comparaison Avec Des Composés Similaires
10-Hydroxyoctadecanoic acid: Lacks the chlorine atom at the 9th position.
9,10-Dihydroxyoctadecanoic acid: Contains an additional hydroxyl group at the 9th position instead of a chlorine atom.
9-Chloro-10-oxooctadecanoic acid: Contains a carbonyl group at the 10th position instead of a hydroxyl group
Uniqueness: 9-Chloro-10-hydroxyoctadecanoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the octadecanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
2632-61-3 |
|---|---|
Formule moléculaire |
C18H35ClO3 |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
9-chloro-10-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H35ClO3/c1-2-3-4-5-8-11-14-17(20)16(19)13-10-7-6-9-12-15-18(21)22/h16-17,20H,2-15H2,1H3,(H,21,22) |
Clé InChI |
OBJQYZRZIIFTBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



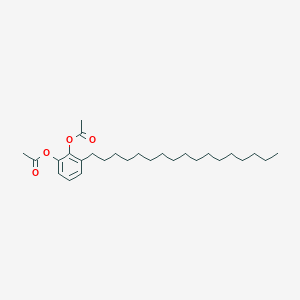

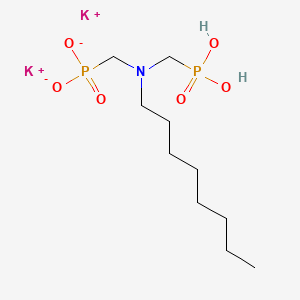
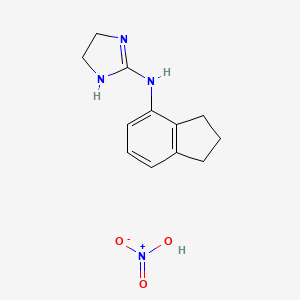

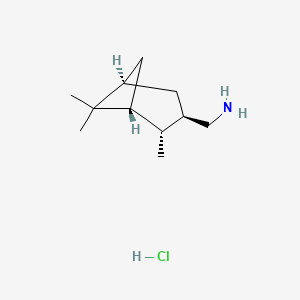
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)

